N-(5-(3-(isopropylthio)phenyl)-1,3,4-oxadiazol-2-yl)-5-nitrothiophene-2-carboxamide
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Overview
Description
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reagents, and conditions used in each step of the synthesis .Molecular Structure Analysis
This involves determining the 3D structure of the molecule, often using techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including the conditions required for these reactions and the products formed .Physical And Chemical Properties Analysis
This would include properties like melting point, boiling point, solubility, and stability. It could also include spectroscopic properties like UV/Vis, IR, NMR, and mass spectra .Scientific Research Applications
Chemical Synthesis and Characterization
The synthesis and characterization of compounds containing 1,3,4-oxadiazole and nitrothiophene moieties involve complex chemical reactions, leading to products with potential applications in materials science and chemical research. For instance, the desulfurization of specific isothiazol-imine compounds results in the formation of 1,2,4-oxadiazole derivatives, showcasing the intricate pathways and the role of nitro groups in these reactions (Argilagos et al., 1998). Such synthetic pathways highlight the versatility of these compounds in generating diverse chemical structures.
Anticancer and Antidiabetic Applications
Research on derivatives of 1,3,4-oxadiazole and nitrothiophene has shown promising anticancer and antidiabetic properties. A study on novel dihydropyrimidine derivatives indicated significant in vitro antidiabetic activity, demonstrating the potential of these compounds in medical research beyond their primary applications (Lalpara et al., 2021). Additionally, certain benzamides with 1,3,4-oxadiazole and nitrothiophene groups exhibited moderate to excellent anticancer activity against several cancer cell lines, underscoring their therapeutic potential (Ravinaik et al., 2021).
Antimicrobial and Antitubercular Effects
Compounds featuring 1,3,4-oxadiazole and nitrothiophene groups have also been explored for their antimicrobial and antitubercular activities. For example, a series of 4-oxo-thiazolidine derivatives of 2-amino-5-nitrothiazole demonstrated potent antimicrobial and antitubercular effects, suggesting their utility in addressing infectious diseases (Samadhiya et al., 2013).
Mechanism of Action
Target of Action
Similar compounds have been found to interact withG protein-coupled receptor 35 (GPR35) . GPR35 is a receptor that plays a significant role in various cellular processes, including inflammation and pain perception.
Mode of Action
The compound acts as an agonist of GPR35 . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, the compound binds to GPR35, activating it. This activation can lead to various downstream effects, depending on the specific cellular context.
Biochemical Pathways
Upon activation of GPR35, the compound can influence several biochemical pathways. One such pathway is the p38 mitogen-activated protein kinase (MAPK) pathway . Activation of this pathway can lead to increased inflammation, as seen in macrophages .
Result of Action
The activation of GPR35 by the compound leads to an enhanced inflammatory response in macrophages
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-nitro-N-[5-(3-propan-2-ylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O4S2/c1-9(2)25-11-5-3-4-10(8-11)15-18-19-16(24-15)17-14(21)12-6-7-13(26-12)20(22)23/h3-9H,1-2H3,(H,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCLRNNHWZSROZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(S3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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